Flavor Profile Differentiation: S-Acetyl vs. S-Hydrogen Analog
S-((1-Methyl-1H-pyrrol-2-yl)methyl) ethanethioate is distinguished from its direct structural analog, N-methyl-pyrryl-2 methyl sulfide, by its flavor descriptor profile. The target compound (S-acetyl derivative) is characterized by a 'metallic, sulfurous, burnt' flavor [1], whereas the comparator, which lacks the acetyl thioester group, is described as 'metallic, burnt' [2]. This demonstrates a functional differentiation in sensory perception directly attributable to the thioester moiety.
| Evidence Dimension | Flavor Descriptor Profile |
|---|---|
| Target Compound Data | Metallic, sulfurous, burnt |
| Comparator Or Baseline | N-methyl-pyrryl-2 methyl sulfide: Metallic, burnt |
| Quantified Difference | Presence of 'sulfurous' note in target compound |
| Conditions | Organoleptic evaluation in food and beverage matrices; specific sensory analysis methods not disclosed in primary patent. |
Why This Matters
This specific flavor note is a key selection criterion for flavorists and food scientists, as the 'sulfurous' character can be crucial for replicating or enhancing specific savory or roasted flavor profiles, making it non-interchangeable with its simpler sulfide analog.
- [1] Winter, M.; Gautschi, F.; Flament, I.; Stoll, M.; Goldman, I. M. Pyrrylmethylthio flavoring agents. US Patent 3,989,713, November 2, 1976. View Source
- [2] The Good Scents Company. Flavor Descriptor Listing for metallic. The Good Scents Company Information System. View Source
